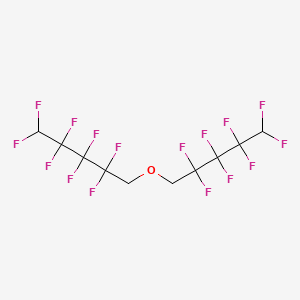![molecular formula C24H15NO B14232933 2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-66-3](/img/structure/B14232933.png)
2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with a complex structure that includes multiple aromatic rings and ethynyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the ethynyl linkages between the aromatic rings. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require the use of strong acids or bases, such as sulfuric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce various reduced aromatic compounds. Substitution reactions can introduce a wide range of functional groups onto the aromatic rings .
Applications De Recherche Scientifique
2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Materials Science: The compound’s aromatic structure and ethynyl linkages make it a candidate for use in the development of new materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and ethynyl linkages allow it to participate in π-π stacking interactions and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile: This compound has a similar structure but includes a formyl group instead of a methoxy group.
2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile: This compound has the methoxy group in a different position on the aromatic ring.
2-({2-[(4-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile: This compound also has a methoxy group, but in yet another position on the aromatic ring.
Uniqueness
The unique positioning of the methoxy group in 2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile can influence its chemical reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially useful for specific applications where these unique properties are advantageous .
Propriétés
Numéro CAS |
823227-66-3 |
|---|---|
Formule moléculaire |
C24H15NO |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-methoxyphenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C24H15NO/c1-26-24-13-7-6-11-22(24)17-16-20-9-3-2-8-19(20)14-15-21-10-4-5-12-23(21)18-25/h2-13H,1H3 |
Clé InChI |
FAHUXVFMWUZPPS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C#CC2=CC=CC=C2C#CC3=CC=CC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232855.png)
![1H-Imidazole, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]-](/img/structure/B14232858.png)
![2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one](/img/structure/B14232865.png)
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-](/img/structure/B14232880.png)
![Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate](/img/structure/B14232886.png)


![Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B14232909.png)
![2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine](/img/structure/B14232915.png)




